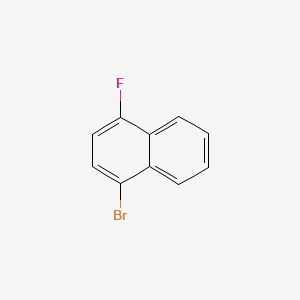

1-Bromo-4-fluoronaphthalene

Overview

Description

1-Bromo-4-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF. It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Preparation Methods

1-Bromo-4-fluoronaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-fluoronaphthalene. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods often involve similar bromination reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

1-Bromo-4-fluoronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a fluoro-naphthylamine derivative .

Scientific Research Applications

Synthetic Applications

1. Precursor for Polycyclic Aromatic Hydrocarbons (PAHs)

1-Bromo-4-fluoronaphthalene serves as a precursor in the synthesis of various polycyclic aromatic hydrocarbons, including Fluorobenzo[c]fluoren. This compound is notable for its potential applications in organic electronics and photonic devices due to its unique electronic properties .

2. C–H Arylation Reactions

Recent studies have demonstrated the effectiveness of this compound in non-directed C–H arylation reactions. It has been successfully used with various aryl iodides to produce biaryl compounds with high yields and regioselectivity, making it valuable for developing complex organic molecules . The reaction conditions are optimized to accommodate a range of substrates, including those with electron-donating and electron-withdrawing groups.

Material Science Applications

1. Organic Electronics

The compound's electronic properties make it suitable for applications in organic semiconductors. Its role as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored, with promising results indicating that it can enhance device performance .

2. Fluorescent Probes

Due to its fluorine substituent, this compound can be utilized in the development of fluorescent probes for biological imaging. These probes can be engineered to target specific biological markers, providing insights into cellular processes and disease mechanisms.

Case Studies

Case Study 1: Synthesis of Biaryls

In a recent study, researchers utilized this compound to synthesize biaryls through palladium-catalyzed coupling reactions. The study highlighted the compound's compatibility with various substrates, achieving yields exceeding 90% in some cases. The findings suggest that this compound could streamline the synthesis of complex organic molecules in pharmaceutical research .

Case Study 2: Development of Organic Semiconductors

A collaborative research project focused on incorporating this compound into organic semiconductor formulations. The results indicated improved charge transport properties and stability compared to traditional materials, showcasing its potential in next-generation electronic devices .

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoronaphthalene depends on the specific reaction it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile through a mechanism involving the formation of a Meisenheimer complex. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing the intermediate complex .

Comparison with Similar Compounds

1-Bromo-4-fluoronaphthalene can be compared with other halogenated naphthalenes, such as:

- 1-Bromo-2-fluoronaphthalene

- 1-Bromo-3-fluoronaphthalene

- 1-Bromo-5-fluoronaphthalene

- 1-Bromo-8-fluoronaphthalene

These compounds share similar reactivity patterns but differ in the position of the halogen atoms, which can affect their physical properties and reactivity. The unique positioning of the bromine and fluorine atoms in this compound makes it particularly useful for specific synthetic applications .

Biological Activity

1-Bromo-4-fluoronaphthalene (C₁₀H₆BrF) is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article reviews its biological effects, toxicity, and relevant research findings, including a summary of case studies and data tables that illustrate its pharmacological profile.

- Molecular Weight : 225.06 g/mol

- Melting Point : 33–37 °C

- CAS Number : 341-41-3

Biological Activity Overview

This compound has been studied for various biological activities, particularly its toxicity and potential as an intermediate in synthetic chemistry. Its structure allows it to participate in reactions that may yield biologically active compounds.

Toxicity Studies

Toxicological assessments have demonstrated significant effects on mammalian systems:

- A study conducted on male S-D rats exposed to varying concentrations of this compound showed a median lethal concentration (LC50) of approximately 18,000 mg/m³. Symptoms observed included loss of righting reflex, lethargy, and respiratory distress at higher exposure levels .

| Exposure Level (mg/m³) | Observed Effects | Weight Loss (%) |

|---|---|---|

| 7,100 | Slight body-weight loss | Up to 8 |

| ≥14,000 | Severe weight loss, lethargy | 4.1–17.5 |

The biological activity of this compound can be attributed to its ability to undergo metabolic transformations similar to other halogenated compounds. The presence of bromine and fluorine substituents affects its reactivity and interaction with biological systems.

Metabolic Pathways

Research indicates that compounds with similar structures may share metabolic pathways, suggesting that this compound could undergo similar biotransformations as other halogenated benzenes .

Case Studies

Several case studies have explored the use of this compound in synthetic organic chemistry:

- Non-directed C–H Arylation :

- Analytical Applications :

Comparative Biological Activity

The following table compares the absorption and distribution characteristics of this compound with other related compounds:

| Compound | Absorption (%) | Distribution |

|---|---|---|

| This compound | 67 | Not determined |

| Fluorobenzene | 83 | High concentrations in liver |

| Bromobenzene | 60–70 | Concentrations in fat and liver |

Properties

IUPAC Name |

1-bromo-4-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUJZKBFENPOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187691 | |

| Record name | 1-Bromo-4-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-41-3 | |

| Record name | 1-Bromo-4-fluoronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-fluoronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.